molecular formula C21H14N6OS2 B1667971 (4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one CAS No. 314761-14-3

(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one

Numéro de catalogue B1667971
Numéro CAS: 314761-14-3
Poids moléculaire: 430.5 g/mol
Clé InChI: KYVZVVOQWWCVPP-HKOYGPOVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BTSA1 is a pharmacologically optimized BAX activator that binds with high affinity and specificity to the N-terminal activation site and induces conformational changes to BAX leading to BAX-mediated apoptosis. It effectively promotes apoptosis in leukemia cell lines and patient samples while sparing healthy cells.

Applications De Recherche Scientifique

Comprehensive and Detailed Summary of the Application

BTSA1, or BAX Trigger Site Activator 1, is a compound that has been found to effectively promote apoptosis (programmed cell death) in leukemia cell lines and patient samples . This is particularly significant because overexpression of anti-apoptotic BCL-2 proteins contributes to tumor development and resistance to therapy .

Detailed Description of the Methods of Application or Experimental Procedures

BTSA1 works by binding with high affinity and specificity to the N-terminal activation site of the BAX protein, a central mediator of apoptosis . This binding induces conformational changes to BAX, leading to BAX-mediated apoptosis . In other words, BTSA1 activates BAX, which then triggers the process of programmed cell death in the leukemia cells .

Thorough Summary of the Results or Outcomes Obtained

The use of BTSA1 has shown promising results in the treatment of AML. It has been found to effectively promote apoptosis in leukemia cell lines and patient samples, while sparing healthy cells . Moreover, BTSA1 has been shown to potently suppress human AML xenografts and increase host survival without toxicity .

Comprehensive and Detailed Summary of the Application

BTSA1 has been found to be effective against treatment-resistant cancer cells . This is significant because the ability of cancer cells to thrive in the face of chemotherapy drugs designed to destroy them is a key cause of cancer deaths .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers used a two-drug combination to achieve chemotherapy’s goal: to make cancer cells self-destruct via the biological process known as apoptosis . The treatment worked against human cancer cell lines that resisted apoptosis despite exposure to different types of chemotherapy, and also against apoptosis-resistant human tumors implanted in mice .

Thorough Summary of the Results or Outcomes Obtained

The researchers devised a novel strategy for killing apoptosis-resistant cancer cells: Combine BAX-boosting BTSA1.2 with Navitoclax, an investigational pro-apoptotic cancer drug that inhibits BCL-XL . The combination of BTSA1.2 and Navitoclax proved to be a game-changer .

Comprehensive and Detailed Summary of the Application

BTSA1 has been found to be effective against neurodegenerative diseases . This is significant because the ability of neurons to survive in the face of stress is a key factor in the progression of neurodegenerative diseases .

Detailed Description of the Methods of Application or Experimental Procedures

The researchers used BTSA1 to activate the BAX protein in neurons . This activation triggers apoptosis, leading to the death of damaged neurons . This process can help slow down the progression of neurodegenerative diseases by eliminating damaged neurons that contribute to the disease .

Thorough Summary of the Results or Outcomes Obtained

The use of BTSA1 has shown promising results in the treatment of neurodegenerative diseases. It has been found to effectively promote apoptosis in damaged neurons, potentially slowing down the progression of the disease .

Propriétés

IUPAC Name

5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCXGFSYFTJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 2
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 3
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 4
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 5
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one
Reactant of Route 6
(4E)-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-ylhydrazinylidene)pyrazol-3-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.